5-Galloylquinic acid

Beschreibung

Contextualization within Natural Product Chemistry

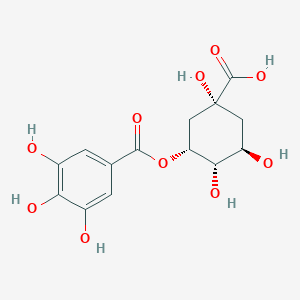

5-Galloylquinic acid, a prominent member of the gallotannin family, is a naturally occurring phenolic compound. It is an ester formed from gallic acid and quinic acid. With the chemical formula C14H16O10 and a molecular weight of approximately 344.27 g/mol , it is classified as a hydroxybenzoic acid. nih.govbiosynth.comabmole.com Its formal IUPAC name is (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid. nih.govchemspider.com This compound is also known by the synonym theogallin. phenol-explorer.eu

In the realm of phytochemistry, 5-Galloylquinic acid is recognized as a significant secondary metabolite in a variety of plant species. It has been identified in plants such as green tea, where it is a key scavenger of reactive oxygen species (ROS), as well as in Castanopsis fissa, Arbutus unedo, and Quercus salicina. nih.govglpbio.com The presence of this compound in the plant kingdom underscores its role in the chemical defense mechanisms and physiological processes of plants.

Significance of Galloylquinic Acid Derivatives

The family of galloylquinic acid derivatives, which includes compounds with varying numbers of galloyl groups attached to the quinic acid core, holds considerable importance in the field of natural product chemistry. These derivatives exhibit a wide range of biological activities, which has spurred extensive research into their properties and potential applications.

For instance, 3,4,5-Tri-O-galloylquinic acid, a related derivative, has been isolated from plants like Lepidobotrys staudtii and the resurrection plant (Myrothamnus flabellifolius). wikipedia.org Research has shown that this particular compound can protect membranes from desiccation and damage from free radicals. wikipedia.org The diverse structures within the galloylquinic acid family, arising from different patterns of galloylation, lead to a spectrum of chemical and biological properties, making them a continuing subject of scientific investigation.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPLFHGGZNSKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53584-43-3 | |

| Record name | Theogallin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution

Botanical Sources and Families

Specific Plant Species Identification

5-Galloylquinic acid has been identified in a diverse range of plant species. It is notably present in green tea and oolong tea, derived from the leaves of Camellia sinensis. chemfaces.commedchemexpress.comresearchgate.net The compound is also found in various other plants, indicating its widespread occurrence.

Some of the key plant species containing 5-Galloylquinic acid include:

Arbutus unedo , commonly known as the strawberry tree. nih.gov

Byrsonima coccolobifolia and Byrsonima crassifolia , which are flowering plants in the family Malpighiaceae. researchgate.net

Castanopsis fissa , a species of chestnut tree. nih.gov

Ceratonia siliqua , or the carob tree. mdpi.com

Mangifera indica , the common mango. mdpi.com

Myrothamnus flabellifolius , a resurrection plant. researchgate.net

Pistacia weinmannifolia . researchgate.net

Quercus salicina , a species of oak. nih.gov

The compound has also been noted in plants belonging to the Theaceae, Rosaceae, and Ericaceae families. ontosight.ai

Table 1: Plant Species Containing 5-Galloylquinic Acid

| Plant Species | Family |

|---|---|

| Camellia sinensis (Green and Oolong Tea) | Theaceae |

| Arbutus unedo (Strawberry Tree) | Ericaceae |

| Byrsonima coccolobifolia | Malpighiaceae |

| Byrsonima crassifolia | Malpighiaceae |

| Castanopsis fissa | Fagaceae |

| Ceratonia siliqua (Carob Tree) | Fabaceae |

| Mangifera indica (Mango) | Anacardiaceae |

| Myrothamnus flabellifolius | Myrothamnaceae |

| Pistacia weinmannifolia | Anacardiaceae |

Distribution Across Plant Parts and Tissues

The concentration of 5-Galloylquinic acid varies significantly among different parts of a plant.

In Camellia sinensis, the leaves are the primary source of this compound. chemfaces.commedchemexpress.com Research on mangoes (Mangifera indica) has revealed that 5-Galloylquinic acid is predominantly found in the peel and the subcutaneous tissue, with very little to none in the pulp. mdpi.compan.olsztyn.pl One study specified that it was only detected in the mango peel, while another identified its main distribution in the subcutaneous tissue. mdpi.com

In the resurrection plant Myrothamnus flabellifolius, 5-Galloylquinic acid is present in the leaves. researchgate.netencyclopedia.pubresearchgate.net Studies on Ceratonia siliqua (carob) have identified galloylquinic acid in the immature pulp. mdpi.com Furthermore, research on Copaifera langsdorffii has shown that galloylquinic acid compounds have an affinity for renal tissue in animal models. nih.gov

Geographic and Ecological Considerations

The presence and concentration of 5-Galloylquinic acid in plants can be influenced by geographical location and ecological conditions. Variations in the phytochemical composition of plants, including this compound, can be linked to factors such as the specific cultivar, geographic origin, and growing conditions. mdpi.compan.olsztyn.pl

For instance, the phenolic content in mango varieties can differ based on their geographic origin and the stage of maturity at harvest. pan.olsztyn.pl Similarly, the phytochemical profile of carob pulp is affected by the harvesting location and ecological conditions. mdpi.com

In the case of the resurrection plant Myrothamnus flabellifolius, the concentration of related compounds like 3,4,5-tri-O-galloylquinic acid has been observed to be nearly double in dry leaves compared to fresh ones, highlighting the influence of environmental stress (desiccation) on the accumulation of these compounds. encyclopedia.pubresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 5-Galloylquinic acid |

| 3,4,5-tri-O-galloylquinic acid |

| Gallic acid |

Biosynthesis and Metabolic Pathways

Precursor Compounds and Enzymatic Transformations

The biosynthesis of 5-galloylquinic acid begins with the formation of its two fundamental constituents: quinic acid and gallic acid. Both of these precursor molecules are products of the shikimate pathway.

Gallic Acid Formation: Gallic acid is derived from 3-dehydroshikimate, an intermediate in the shikimate pathway. The enzyme shikimate dehydrogenase (SDH) catalyzes the dehydrogenation of 3-dehydroshikimate to produce gallic acid. escholarship.orgresearchgate.net

Quinic Acid Formation: Quinic acid is also an intermediate within the shikimate pathway.

Esterification (Galloylation): The final step in the formation of 5-galloylquinic acid is the esterification of the quinic acid molecule at the 5-position with a galloyl group. While the specific enzyme responsible for the direct galloylation of quinic acid to form 5-galloylquinic acid is not definitively identified in all plant species, the general mechanism for the formation of such esters, known as gallotannins, is well-understood.

This process typically involves a two-step mechanism:

Activation of Gallic Acid: Gallic acid is first activated by reacting with UDP-glucose to form an energy-rich acyl donor, 1-O-galloyl-β-D-glucose, also known as β-glucogallin. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT), often belonging to the UGT84 family. escholarship.orgoup.comnih.govutu.fi

Acyl Transfer: Subsequently, a position-specific acyltransferase enzyme catalyzes the transfer of the galloyl group from the β-glucogallin donor to the hydroxyl group at the C-5 position of quinic acid. utu.fi This class of enzymes is known as galloyltransferases.

This enzymatic process ensures the specific and efficient synthesis of galloyl esters like 5-galloylquinic acid.

Integration within Plant Secondary Metabolism (e.g., Shikimate Pathway)

The synthesis of 5-galloylquinic acid is deeply integrated into the broader network of plant secondary metabolism, with the shikimate pathway serving as the central hub. escholarship.org This pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of phenolic compounds. escholarship.org

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. Through a series of seven enzymatic steps, it produces chorismate, the branch-point intermediate for aromatic amino acid synthesis. Key intermediates of this pathway, such as 3-dehydroquinate (B1236863) and 3-dehydroshikimate, are siphoned off to produce quinic acid and gallic acid, respectively. escholarship.orgresearchgate.net This strategic position highlights the pathway's role as a critical link between primary carbon metabolism and the synthesis of thousands of specialized secondary metabolites, including galloylquinic acids, flavonoids, and lignins, which are essential for plant growth, development, and defense.

Metabolic Regulation and Environmental Influences

The production and accumulation of 5-galloylquinic acid, like many plant secondary metabolites, are tightly regulated and highly responsive to environmental cues. These factors can significantly influence the metabolic flux through the shikimate pathway and the activity of downstream biosynthetic enzymes.

Light: Light is a primary environmental factor that regulates the biosynthesis of phenolic compounds. High irradiance (light intensity), particularly UV and blue light, often leads to an increased accumulation of these compounds. nih.govmdpi.comresearchgate.net This response is considered a protective mechanism, as phenolic compounds can act as UV screens and antioxidants to mitigate photo-oxidative damage. The accumulation of flavonoids and other phenolics is often stimulated by high light conditions. nih.gov

Temperature: Temperature also plays a crucial role in modulating the synthesis of phenolic compounds. Low temperatures can enhance the accumulation of certain phenolics, while high temperatures may have an inhibitory effect, although responses can be species-specific. mdpi.comnih.gov For instance, studies on oolong tea have shown that baking at high temperatures alters the relative content of gallic acid and 5-galloylquinic acid, indicating that thermal processing can influence the stability and transformation of these compounds. Extreme temperature changes, both hot and cold, are known to affect the production of secondary metabolites as part of the plant's stress response. nih.gov

Other Factors: The biosynthesis of secondary metabolites is also influenced by nutrient availability and phytohormones. These factors can modulate the expression of key biosynthetic genes and the activity of enzymes involved in the shikimate pathway and subsequent galloylation steps, allowing the plant to adapt its chemical profile to changing environmental conditions. mdpi.com

Extraction, Isolation, and Analytical Methodologies

Advanced Chromatographic Techniques

Chromatography is fundamental to the purification and analysis of 5-Galloylquinic acid. High-performance and ultra-high-performance liquid chromatography are the predominant methods employed due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the isolation and quantification of 5-Galloylquinic acid from natural sources like green tea and various medicinal plants. nih.govresearchgate.net Analytical HPLC, often coupled with a Photodiode Array Detector (HPLC-PAD) or a Diode-Array Detector (HPLC-DAD), is used for identification and purity assessment. native-protein.comembrapa.br Detection is typically performed at 280 nm, a characteristic absorption wavelength for gallotannins. tandfonline.comnkust.edu.twoiv.int

For isolation, preparative HPLC is employed, which uses larger columns to handle greater quantities of crude extract. researchgate.nettandfonline.com The most common stationary phase is a reversed-phase C18 column. nkust.edu.tw Gradient elution is typically used, involving a mobile phase consisting of two solvents, commonly acidified water (with formic or acetic acid) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). nkust.edu.twoiv.int This allows for the effective separation of 5-Galloylquinic acid from other closely related phenolic compounds. For instance, one method successfully used a gradient of water with 0.5% acetic acid and acetonitrile, where 5-Galloylquinic acid had a retention time of approximately 7.5 minutes. nkust.edu.tw The purity of the isolated compound is often determined to be 92% or higher by HPLC analysis. nih.govnative-protein.comchemfaces.com

Table 1: Examples of HPLC Conditions for 5-Galloylquinic Acid Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Mightron C18 (250 mm × 4.6 mm, 5 µm) nkust.edu.tw | Reversed-phase Polar-RP C80 A (150 mm x 4.6 mm, 4 µm) usp.br |

| Mobile Phase A | Water with 0.5% acetic acid nkust.edu.tw | Water with 0.1% formic acid oiv.intusp.br |

| Mobile Phase B | Acetonitrile nkust.edu.tw | Methanol with 0.1% formic acid oiv.int |

| Elution | Gradient nkust.edu.tw | Gradient oiv.int |

| Flow Rate | 1.0 mL/min nkust.edu.tw | 0.4 mL/min oiv.int |

| Detection | UV at 280 nm nkust.edu.tw | UV at 280 nm oiv.int |

| Retention Time | ~7.5 min nkust.edu.tw | Not specified |

Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. It is particularly powerful when coupled with high-resolution mass spectrometry, such as in UPLC-Quadrupole/Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) systems. mdpi.com This combination is highly effective for the rapid chemical profiling of complex extracts, such as those from the medicinal plant Terminalia chebula, allowing for the identification of 5-Galloylquinic acid alongside its isomers (e.g., 3-Galloylquinic acid and 4-Galloylquinic acid). mdpi.com UPLC-MS/MS is also applied in widely targeted metabolomics to investigate chemical changes in materials like oolong tea during aging, where 5-Galloylquinic acid is a key analyte. researchgate.net

Spectrometric Characterization Approaches

Following isolation, spectrometric methods are indispensable for the unambiguous structural confirmation of 5-Galloylquinic acid. Mass spectrometry provides molecular weight and fragmentation data, while NMR spectroscopy elucidates the precise connectivity of atoms.

Mass spectrometry, particularly with electrospray ionization (ESI) in the negative ion mode, is a highly sensitive method for the characterization of 5-Galloylquinic acid. biocrick.comscielo.br The analysis typically reveals a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 343, which corresponds to the molecular formula C₁₄H₁₆O₁₀. oiv.intmdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The fragmentation pattern of the m/z 343 ion is characteristic for galloylquinic acids and crucial for distinguishing between isomers. Two primary fragment ions are observed:

An ion at m/z 191 , corresponding to the deprotonated quinic acid moiety, formed by the loss of a galloyl group. mdpi.comscielo.br

An ion at m/z 169 , corresponding to the deprotonated gallic acid moiety. mdpi.comresearchgate.net

For 5-Galloylquinic acid specifically, the fragment ion at m/z 191 is consistently reported as the base peak (the most intense fragment), a key feature that helps differentiate it from its isomers. scielo.br This analysis is often performed using advanced instruments like ion traps (ITMS) or Quadrupole/Time-of-Flight (Q/TOF) mass spectrometers, which provide high accuracy and resolution. mdpi.comresearchgate.netresearchgate.net

Table 2: Key Mass Spectrometric Data for 5-Galloylquinic Acid (Negative ESI Mode)

| Ion | Description | Observed m/z | Reference(s) |

|---|---|---|---|

| [M-H]⁻ | Deprotonated molecular ion | 343 | mdpi.comscielo.brresearchgate.net |

| [M-H-galloyl]⁻ | Fragment ion (quinic acid) | 191 | mdpi.comscielo.br |

| [M-H-quinic acid]⁻ | Fragment ion (gallic acid) | 169 | mdpi.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of 5-Galloylquinic acid. One-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are used to assign all proton and carbon signals and confirm the connectivity within the molecule. embrapa.brnih.gov

¹H NMR provides information on the chemical environment of protons, showing signals for the quinic acid core and the galloyl moiety.

¹³C NMR identifies all unique carbon atoms in the molecule.

2D NMR experiments are essential for establishing the final structure:

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within the quinic acid ring. embrapa.brscielo.br

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. scielo.brnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) is critical as it reveals long-range (2-3 bond) correlations between protons and carbons. The key HMBC correlation that confirms the structure as 5-Galloylquinic acid is between the H-5 proton of the quinic acid moiety and the carbonyl carbon of the galloyl group. scielo.br

Table 3: ¹H and ¹³C NMR Spectral Data for 5-O-Galloylquinic Acid (in MeOD-d₄) scielo.br

| Position | ¹³C (δ ppm) | ¹H (δ ppm, multiplicity, J in Hz) |

|---|---|---|

| Quinic Acid Moiety | ||

| 1 | 76.5 | - |

| 2 | 38.0 | 2.20 (m), 2.08 (m) |

| 3 | 70.8 | 4.19 (dd, J = 8.0, 3.0) |

| 4 | 73.1 | 3.84 (dd, J = 8.0, 3.0) |

| 5 | 72.1 | 5.34 (m) |

| 6 | 37.7 | 2.20 (m), 2.15 (m) |

| 7 (COOH) | 178.1 | - |

| Galloyl Moiety | ||

| 1' (C=O) | 167.9 | - |

| 2', 6' | 121.9 | 7.10 (s) |

| 3', 5' | 110.3 | - |

| 4' | 146.3 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in the 5-Galloylquinic acid molecule by measuring the absorption of infrared radiation. nih.gov The spectrum, typically recorded using a KBr pellet, shows characteristic absorption bands that confirm the presence of key structural features. tandfonline.comnih.gov

Table 4: Characteristic IR Absorption Bands for Galloylquinic Acids

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference(s) |

|---|---|---|---|

| ~3400 (broad) | O-H stretch | Indicates the presence of multiple hydroxyl groups (phenolic and alcoholic) and the carboxylic acid OH, often showing hydrogen bonding. | tandfonline.comnih.gov |

| ~1705 | C=O stretch | A strong absorption corresponding to the carbonyl groups of the ester linkage and the carboxylic acid. | tandfonline.com |

| ~1610 | C=C stretch | Aromatic ring stretching from the galloyl moiety. | tandfonline.com |

Spatial Distribution Analysis (e.g., Air Flow-Assisted Ionization Mass Spectrometry Imaging)

This table presents data on metabolites identified in mango fruit using Air Flow-Assisted Ionization Mass Spectrometry Imaging in negative ion mode. mdpi.com

| Compound Name | Ion Formula | Theoretical Mass (m/z) | Observed Mass (m/z) | Mass Difference (mDa) |

| 5-Galloylquinic acid | C₁₄H₁₅O₁₀⁻ | 343.0665 | 343.0676 | 1.1 |

| Citric acid | C₆H₇O₇⁻ | 191.0192 | 191.0192 | 0.0 |

| Malic acid | C₄H₅O₅⁻ | 133.0137 | 133.0133 | -0.4 |

| Vitamin C | C₆H₇O₆⁻ | 175.0243 | 175.0241 | -0.2 |

| Quinic acid | C₇H₁₁O₆⁻ | 191.0556 | 191.0556 | 0.0 |

| Galloylglucose isomer | C₁₃H₁₅O₁₀⁻ | 331.0665 | 331.0675 | 1.0 |

Biological Activities and Molecular Mechanisms

Antioxidant and Free Radical Scavenging Properties

The antioxidant capacity of 5-galloylquinic acid is a cornerstone of its biological profile, attributed to its specific chemical structure. It effectively neutralizes harmful reactive species, protecting cells from oxidative damage.

5-Galloylquinic acid is recognized as a primary scavenger of reactive oxygen species (ROS). abmole.commedchemexpress.comglpbio.cn Found in natural sources like green tea, it plays a crucial role in neutralizing these highly reactive molecules. abmole.commedchemexpress.comglpbio.cn An integrated antioxidant activity fingerprint developed for commercial teas identified 5-galloylquinic acid as one of the main scavengers of three key ROS: the superoxide (B77818) anion radical, hydrogen peroxide, and the hydroxyl radical. medchemexpress.combiocrick.com This activity is central to protecting cells from oxidative stress, a process implicated in numerous chronic diseases. The modulation of ROS levels by 5-galloylquinic acid and its derivatives is a key mechanism of their protective effects. researchgate.net

The protective effects of 5-galloylquinic acid extend to the inhibition of lipid peroxidation, a destructive chain reaction that damages cell membranes. Studies on various galloyl quinic derivatives, including the 5-O-galloyl form, have demonstrated a strong ability to reduce the oxidation of low-density lipoproteins (LDL). nih.govresearchgate.net This inhibition of LDL oxidation is a critical antioxidant function, as oxidized LDL is a key factor in the development of atherosclerosis. The efficacy of these compounds in preventing lipid peroxidation follows a trend similar to their ability to scavenge hydroxyl radicals, suggesting a direct protective mechanism against one of the most damaging reactive oxygen species. nih.govresearchgate.net

The antioxidant activity of 5-galloylquinic acid is further evidenced by its direct scavenging of various free radicals. Research using Electron Paramagnetic Resonance (EPR) spectroscopy has quantified the scavenger activities of galloyl quinic derivatives against stable radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) as well as highly reactive superoxide (O₂•⁻) and hydroxyl (•OH) radicals. nih.govresearchgate.net Studies have shown that the scavenging ability generally increases with the number of galloyl groups attached to the quinic acid core. nih.govresearchgate.net Specifically, 5-O-galloylquinic acid has been tested for its capacity to quench DPPH and hydroxyl radicals. researchgate.net

Table 1: Free Radical Scavenging Activity of Galloylquinic Acid Derivatives

| Radical Species | Compound | Method | Observation | Source(s) |

| DPPH Radical | 5-O-galloyl quinic acid | EPR Spectroscopy | Demonstrated scavenging activity. | researchgate.net, nih.gov, researchgate.net |

| Superoxide Radical (O₂•⁻) | 5-O-galloyl quinic acid | EPR Spectroscopy | Effective scavenging observed. | nih.gov, researchgate.net |

| Hydroxyl Radical (•OH) | 5-O-galloyl quinic acid | EPR Spectroscopy | Showed a marked ability to quench •OH radicals. | researchgate.net, nih.gov, researchgate.net |

Antimicrobial Efficacy

Beyond its antioxidant capabilities, 5-galloylquinic acid and related compounds exhibit significant antimicrobial properties, targeting both fungi and viruses through specific mechanisms.

Galloylquinic acid (GQA) compounds have demonstrated potent antifungal activity, particularly against pathogenic yeasts like Candida albicans. asm.orgnih.govnih.gov Research shows that these compounds can overcome multidrug resistance in clinical isolates. nih.govnih.gov The primary mechanisms of antifungal action involve the disruption of fungal cell structure and function.

One of the key targets is the fungal cell membrane. GQAs have been shown to disturb membrane integrity, leading to cell lysis and the leakage of cytoplasmic contents. nih.govresearchgate.net This is directly linked to a reduction in the ergosterol (B1671047) content of the plasma membrane, which occurs in a concentration-dependent manner. asm.orgnih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane function.

Furthermore, these compounds induce mitochondrial dysfunction, evidenced by altered mitochondrial membrane potential and the release of cytochrome c into the cytosol, which are hallmarks of early apoptosis (programmed cell death). asm.orgnih.govnih.gov Galloylquinic acid derivatives have also been found to be effective against Cryptococcus species. embrapa.brresearchgate.net

Table 2: Antifungal Mechanisms of Galloylquinic Acids against Candida albicans

| Mechanism of Action | Effect | Source(s) |

| Membrane Integrity | Disturbs fungal membrane, causing cell lysis. | nih.gov, researchgate.net |

| Ergosterol Synthesis | Decreases ergosterol content in the plasma membrane. | asm.org, nih.gov, nih.gov |

| Mitochondrial Function | Alters mitochondrial membrane potential, releasing cytochrome c. | asm.org, nih.gov, nih.gov |

| Apoptosis Induction | Initiates early apoptosis in fungal cells. | asm.org, nih.gov, nih.gov |

| Virulence Factor Inhibition | Reduces the activity of proteinase and phospholipase. | nih.gov |

The antimicrobial spectrum of galloylquinic acid derivatives also includes antiviral activity. embrapa.br Notably, these compounds have shown efficacy against the Human Immunodeficiency Virus (HIV). embrapa.br The mechanism of action for this antiviral effect has been identified as the inhibition of the reverse transcriptase enzyme (RT). embrapa.brtandfonline.com Reverse transcriptase is a crucial enzyme that retroviruses like HIV use to replicate their genetic material. By inhibiting this enzyme, galloylquinic acid derivatives can effectively block the viral life cycle. Specifically, compounds such as 3,5-di-O-Galloylquinic acid have been cited for their anti-HIV activity. nih.gov

Antibacterial and Antiprotozoal Effects

Galloylquinic acid compounds (GQAs) have demonstrated notable antibacterial and antiprotozoal activities. Research on GQAs extracted from Copaifera lucens leaves has shown efficacy against clinical isolates of multidrug-resistant (MDR) Pseudomonas aeruginosa. nih.gov In laboratory studies, these compounds produced inhibition zones of 25-40 mm, with Minimum Inhibitory Concentration (MIC) values ranging from 1-4 µg/mL and Minimum Bactericidal Concentration (MBC) values from 2-16 µg/mL. nih.gov GQAs were also found to interfere with the planktonic growth of P. aeruginosa and significantly inhibit pre-formed biofilms. nih.gov The anti-biofilm effect was further evidenced by a reduction in cell viability and biofilm thickness. nih.gov

The mechanism behind this antibacterial action involves the impairment of biofilm and bacterial structures by interfering with the biomass and the exopolysaccharide matrix. nih.gov Furthermore, GQAs have been shown to diminish virulence factors and bacterial motility, significantly reducing rhamnolipid and pyocyanin (B1662382) production, as well as swarming motility, all of which are crucial for biofilm formation. nih.gov This is achieved by downregulating quorum-sensing genes, such as lasI, lasR, pqsA, and pqsR, which are integral to biofilm development. nih.gov

In the realm of antiprotozoal activity, galloylquinic acid derivatives have been recognized for their effects against various protozoa. embrapa.br Leishmanicidal galloylquinic acids isolated from the ethyl acetate (B1210297) extract of Byrsonima coccolobifolia have shown potent activity against Leishmania amazonensis. researchgate.netscielo.br Additionally, derivatives have demonstrated inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. embrapa.br Studies on hydrolyzable tannins from Poincianella microphylla revealed anti-Trichomonas vaginalis activity with MIC values between 70.4–142.1 μg/mL. embrapa.br

**Table 1: Antibacterial Activity of Galloylquinic Acids (GQAs) against MDR *P. aeruginosa***

| Parameter | Result | Source |

|---|---|---|

| Inhibition Zone | 25-40 mm | nih.gov |

| MIC | 1-4 µg/mL | nih.gov |

| MBC | 2-16 µg/mL | nih.gov |

| MBIC₈₀ | 64 µg/mL | nih.gov |

| MBEC₈₀ | 128 µg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC₈₀: Minimum Biofilm Inhibitory Concentration (80%); MBEC₈₀: Minimum Biofilm Eradication Concentration (80%)

Anti-inflammatory Modulations

5-Galloylquinic acid and its derivatives exhibit significant anti-inflammatory properties. The compound is suggested to inhibit the activity of pro-inflammatory mediators like interleukin-1β (IL-1β). biosynth.com Broader studies on galloylquinic acid fractions have shown a capacity to suppress vascular endothelial growth factor (VEGF) and key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

In a preclinical model of breast cancer, a butanolic fraction rich in galloylquinic acids demonstrated a remarkable ability to interfere with cellular and inflammatory signaling pathways. nih.gov A significant reduction in the levels of IL-6 and TNF-α was observed in the ascitic fluid of subjects treated with this fraction. nih.gov TNF-α is a primary mediator of inflammation and can act as an endogenous tumor promoter by stimulating the production of other growth factors and contributing to angiogenesis and metastasis. nih.gov Similarly, IL-6 signaling is involved in tumor development through the increased production of inflammatory cytokines and growth factors like VEGF. nih.gov The ability of galloylquinic acids to modulate these cytokines highlights their potential in anti-inflammatory therapy. nih.gov

Genoprotective and Antigenotoxic Effects

Galloylquinic acid derivatives have been reported to possess genoprotective and antigenotoxic capabilities. embrapa.brresearchgate.net Specifically, 3,5-O-di-galloylquinic acid (DGQA), purified from Myrtus communis leaves, has shown a notable inhibitory effect against genotoxicity induced by hydrogen peroxide (H₂O₂), as demonstrated by the comet assay. researchgate.netnih.gov

The protective mechanism of DGQA involves the modulation of gene expression in cells under oxidative stress. nih.gov In human chronic myelogenous leukemia (K562) cells stressed with H₂O₂, DGQA was found to increase the activity of both the antioxidant enzyme family and DNA repair enzymes. researchgate.netnih.gov This suggests that the compound can protect cells against oxidative damage by enhancing cellular defense and repair mechanisms. nih.gov These findings provide evidence that galloylquinic acids can protect cellular DNA from the damaging effects of genotoxic agents. researchgate.netnih.gov

Enzyme Modulation and Inhibition

Various galloyl derivatives of quinic acid have been identified as inhibitors of human DNA polymerases. researchgate.netnih.gov Among these, 3,4,5-tri-O-galloylquinic acid (TGQA) stands out as a particularly potent inhibitor of DNA polymerase α. nih.gov Under identical experimental conditions, TGQA was found to be 60 times more potent than aphidicolin, a well-known inhibitor of DNA polymerase α. nih.gov The inhibition of DNA polymerase α by TGQA is non-competitive with respect to either the DNA template or any of the deoxynucleoside triphosphates, with a reported Ki of 0.28 µM. nih.gov

In contrast, DNA polymerases β and γ are significantly less sensitive to TGQA. nih.gov The inhibition of these polymerases by TGQA is competitive with the DNA template, with Ki values of 44.4 µM and 7.5 µM, respectively. researchgate.netnih.gov The inhibitory potency of TGQA against DNA polymerase γ can be substantially increased by altering assay conditions, such as replacing MgCl₂ with MnCl₂ and including potassium phosphate (B84403) in the reaction mixture. nih.gov Due to these properties, compounds like TGQA are considered models for developing new therapeutic drugs that target DNA polymerases. nih.gov

Table 2: Inhibition Profile of 3,4,5-tri-O-galloylquinic acid (TGQA) on Human DNA Polymerases

| DNA Polymerase | Inhibition Type | Ki Value (µM) | Source |

|---|---|---|---|

| Polymerase α | Non-competitive | 0.28 | nih.gov |

| Polymerase β | Competitive with template | 44.4 | researchgate.netnih.gov |

| Polymerase γ | Competitive with template | 7.5 | researchgate.netnih.gov |

Galloylquinic acids have been investigated for their potential to inhibit key carbohydrate-digesting enzymes, which is a therapeutic strategy for managing type 2 diabetes. nih.govcore.ac.uk Extracts containing galloylquinic acid have demonstrated strong in vitro inhibitory activity against pancreatic α-amylase and intestinal α-glucosidase. nih.gov For example, an extract from immature carob pulp, where galloylquinic acid was a prevalent compound, showed an IC₅₀ value of 0.405 µg/mL against pancreatic α-amylase and 0.063 µg/mL against intestinal α-glucosidase. nih.gov

Studies on various plant extracts have consistently linked the presence of galloylquinic acid derivatives to these inhibitory effects. mdpi.com For instance, 1,3,4,5-tetra-O-galloylquinic acid has been identified as an α-glucosidase inhibitor, while digalloylquinic acid has been shown to inhibit both α-amylase and α-glucosidase. cabidigitallibrary.orgfrontiersin.org Predictive in silico studies also suggest that compounds like 3-Galloylquinic acid and 3,5-Di-O-galloylquinic acid are potential inhibitors of both enzymes. nih.gov The mechanism is thought to involve the binding of the hydroxyl groups on these polyphenolic compounds to the digestive enzymes, thereby inhibiting their activity. core.ac.uk

Galloylquinic acids have been identified as a new class of potent inhibitors of the enzyme arginase, particularly from the protozoan parasite Leishmania amazonensis. researchgate.netscielo.br In leishmaniasis, the parasite's arginase competes with the host's inducible nitric oxide synthase for the common substrate L-arginine, which diminishes the production of nitric oxide (NO), a key molecule for parasite killing. By inhibiting the parasite's arginase, these compounds can help restore the host's immune response. scielo.br

The inhibition of L. amazonensis arginase by galloylquinic acids is non-competitive, with studies reporting Ki values ranging from 0.10 to 0.68 µmol L⁻¹. researchgate.netscielo.br Research has shown that the galloyl moiety is a critical feature for the enzyme-inhibitor interaction, as quinic acid alone does not exhibit significant inhibition. researchgate.netscielo.br These findings highlight the therapeutic potential of galloylquinic acids in diseases like leishmaniasis where arginase activity is a key virulence factor. scielo.br

Cellular Interactions and Signaling Pathway Modulation

5-Galloylquinic acid and its derivatives have demonstrated a significant ability to interfere with the adhesion of crystals to renal cells, a critical early event in the formation of kidney stones. Research has specifically highlighted the role of a synthetic derivative, 3,4,5-tri-O-galloylquinic acid methyl ester (TGAME), in modulating the interaction between calcium oxalate (B1200264) monohydrate (COM) crystals and kidney cells. acs.orgnih.govnih.gov

Studies using Madin-Darby canine kidney (MDCK) cells, a common model for renal epithelial cells, have shown that pretreatment with TGAME significantly reduces the binding of COM crystals in a manner that is dependent on the concentration of the compound. nih.govnih.gov This inhibitory effect is closely linked to the modulation of a key cell surface protein, Annexin A1 (ANXA1). acs.orgnih.gov ANXA1 is known to be involved in the attachment of COM crystals to the surface of renal cells. usp.bracs.org

Investigations have revealed that TGAME does not alter the total cellular amount of ANXA1. nih.govnih.gov Instead, it influences the subcellular localization of the protein. Immunofluorescence microscopy and Western blot analysis of cell fractions have shown that TGAME treatment leads to a significant decrease in the expression of ANXA1 on the cell surface. nih.govnih.gov Concurrently, there is an increase in the amount of ANXA1 detected within the cell's cytoplasm. nih.govnih.gov This suggests that 5-galloylquinic acid derivatives may promote the internalization of ANXA1 from the cell membrane, thereby reducing the number of available binding sites for COM crystals and inhibiting the initial step of kidney stone formation. mdpi.com

Table 1: Effect of a 5-Galloylquinic Acid Derivative on COM Crystal Adhesion and ANXA1 Expression

| Parameter | Observation | Cell/Model System | Reference(s) |

|---|---|---|---|

| COM Crystal Binding | Significantly diminished in a concentration-dependent manner. | MDCK Cells | nih.govnih.gov |

| ANXA1 Surface Expression | Significantly inhibited/decreased. | MDCK Cells | nih.govnih.gov |

| Intracellular ANXA1 | Increased in the cytosolic fraction. | MDCK Cells | nih.govnih.gov |

| Whole Cell ANXA1 | Remained unchanged. | MDCK Cells | nih.govnih.gov |

Beyond its effects on crystal adhesion, 5-galloylquinic acid has been shown to modulate fundamental cellular processes by altering mitochondrial function. This activity is particularly evident in studies investigating its antifungal properties against pathogens like Candida albicans. asm.orgnih.gov

Treatment with galloylquinic acid compounds leads to a disruption of the mitochondrial membrane potential. asm.orgnih.gov The mitochondrial membrane potential is a crucial component of cellular energy production through oxidative phosphorylation. Its alteration suggests a compromise in the normal function of the electron transport chain. asm.org

A key consequence of this mitochondrial disruption is the release of cytochrome c from the mitochondria into the cytosol. asm.orgnih.govresearcher.life Cytochrome c is a small hemeprotein that plays a vital role in the electron transport chain within the mitochondria. wikipedia.org Its release into the cytoplasm is a well-established signaling event that can initiate the cascade of enzymatic reactions leading to apoptosis, or programmed cell death. asm.orgnih.govwikipedia.org This suggests that 5-galloylquinic acid can induce apoptosis in susceptible cells by directly interfering with mitochondrial integrity. This mechanism has also been implicated in the compound's potential anticancer activities, where the release of cytochrome c is a hallmark of induced cancer cell death. researchgate.net

Table 2: Mitochondrial Effects of Galloylquinic Acid Compounds

| Mitochondrial Parameter | Effect | Cellular Context | Reference(s) |

|---|---|---|---|

| Mitochondrial Membrane Potential | Altered/Disrupted | Candida albicans | asm.orgnih.gov |

| Cytochrome c | Increased release from mitochondria to cytosol. | Candida albicans | asm.orgnih.govresearcher.life |

Structural Modifications and Structure Activity Relationships

Synthesis of Galloylquinic Acid Derivatives and Analogues

The synthesis of derivatives of galloylquinic acid typically begins with commercially available quinic acid and gallic acid. smolecule.com A common strategy involves the esterification of the hydroxyl groups on the quinic acid core with one or more galloyl moieties. Due to the multiple hydroxyl groups on both molecules, this process requires a careful sequence of protection and deprotection steps to ensure regioselectivity.

One of the most well-documented synthetic routes is for 3,4,5-tri-O-galloylquinic acid methyl ester (TGAME), an analogue that demonstrates the general principles of synthesis. nih.govacs.org The total synthesis involves a multi-step process that starts with the protection of the hydroxyl groups on gallic acid, often using benzyl (B1604629) chloride, to prevent unwanted side reactions. smolecule.com This is followed by the esterification of methyl quinate with the protected gallic acid. smolecule.com The key step is often a Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bonds. smolecule.comacs.org The final step is deprotection, typically via hydrogenolysis, to remove the benzyl groups and yield the final product. nih.gov

Beyond esterification, other synthetic analogues have been created. Amide derivatives, for instance, are synthesized by replacing the ester linkage with a more stable amide bond. mdpi.comnih.gov This can be achieved by converting the carboxylic acid group of quinic acid into an amide, which has been shown to produce potent inhibitors of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB). nih.gov Different series of N-alkylated diamines have also been condensed with quinic acid to produce derivatives with antibacterial properties. researchgate.net

Table 1: Synthesis of 3,4,5-tri-O-galloylquinic acid methyl ester (TGAME)

| Step | Description | Reagents and Conditions | Reference |

|---|---|---|---|

| 1 | Methyl Ester Formation | Quinic acid is reacted with methanol (B129727) and sulfuric acid under reflux to form methyl quinate. | acs.org |

| 2 | Protection of Gallic Acid | The hydroxyl groups of gallic acid are protected, for example, by reacting with benzyl chloride in the presence of potassium carbonate and potassium iodide. | nih.gov |

| 3 | Esterification (Coupling) | The protected gallic acid is coupled with methyl quinate using dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as coupling agents in a solvent like dichloromethane (B109758) under reflux. | smolecule.comnih.govacs.org |

| 4 | Deprotection (Hydrogenolysis) | The protecting groups (e.g., benzyl groups) are removed via catalytic hydrogenation using palladium on carbon (Pd/C) to yield the final product, TGAME. | nih.gov |

Elucidation of Structure-Activity Relationships for Biological Efficacy

The biological effects of galloylquinic acid derivatives are intrinsically linked to their chemical structure, particularly the number and position of the galloyl groups attached to the quinic acid core.

Studies on the antioxidant activity of these compounds have shown that the capacity to scavenge free radicals, such as the DPPH radical and superoxide (B77818) radicals, generally increases with the number of galloyl groups. researchgate.net The half-inhibition concentrations (IC50) for di- and tri-galloyl derivatives were found to be significantly lower (indicating higher potency) than for mono-galloylated compounds. researchgate.net This suggests a direct correlation between the degree of galloylation and antioxidant power.

In the context of antifungal activity, research has demonstrated that galloylquinic acid derivatives are significantly more potent than their constituent parts (quinic acid and gallic acid) or simple esters like methyl gallate. embrapa.br This highlights the synergistic effect of the combined galloyl-quinic acid structure for inhibiting the growth of yeasts such as Cryptococcus spp. embrapa.br The galloyl moiety itself is crucial for the inhibition of certain enzymes, such as arginase from Leishmania amazonensis, as quinic acid alone shows no significant inhibitory effect. researchgate.net

For anticancer activity, specific structural features have been identified as critical. In studies against chondrosarcoma cell lines, the hydroxyl and benzene (B151609) rings of 5-galloylquinic acid were found to be primarily responsible for its anticancer effects. researchgate.net Similarly, when evaluating inhibitors of human DNA polymerases, 3,4,5-tri-O-galloylquinic acid (TGQA) was the most potent among various galloyl derivatives tested, indicating that the specific arrangement and high density of galloyl groups are key to this particular activity. nih.gov

Table 2: Structure-Activity Relationship (SAR) of Galloylquinic Acid Derivatives

| Biological Activity | Key Structural Feature | Observation | Reference |

|---|---|---|---|

| Antioxidant | Number of galloyl groups | Scavenger activity increases as the number of galloyl groups increases. | researchgate.net |

| Antifungal | Galloylquinic acid scaffold | The complete structure is more active against Cryptococcus spp. than its individual components (gallic acid, quinic acid). | embrapa.br |

| Anti-leishmanial | Galloyl moiety | The galloyl group is essential for the inhibition of the Leishmania arginase enzyme. | researchgate.net |

| Anticancer (Chondrosarcoma) | Hydroxyl and benzene rings | These functional groups on 5-galloylquinic acid are the main drivers of its activity. | researchgate.net |

| DNA Polymerase Inhibition | 3,4,5-tri-O-galloylation | TGQA was the most potent inhibitor of DNA polymerase alpha among the tested derivatives. | nih.gov |

| NF-κB Inhibition | Amide at carboxylic acid position | Acetylation of the hydroxyl groups reduced inhibitory activity, while amide substitution at the carboxylic acid position yielded potent inhibitors. | nih.gov |

Derivatization Strategies for Enhanced Bioactivity

One major approach involves the chemical modification of the phenolic hydroxyl groups of the galloyl moieties. biorxiv.orgresearchgate.net This strategy has been used to modulate the antibiofilm activity of hydrolysable tannins, including galloylquinic acid. biorxiv.orgresearchgate.net For example, adding positively charged functional groups (e.g., hydroxy-N,N,N-trimethylpropanyl-3-aminium chloride) can shift the activity spectrum towards Gram-negative bacteria. biorxiv.orgresearchgate.net Conversely, introducing acidic functionalities can direct the activity more towards Gram-positive bacteria. biorxiv.orgresearchgate.net This demonstrates that the surface charge of the molecule can be tuned to target different types of bacteria.

Another effective strategy is to alter the linker between the quinic acid and galloyl groups. Replacing the naturally occurring ester bond with a more stable amide bond has been explored. mdpi.com Amide analogues of related acyl quinic acids have been shown to be more stable than their ester counterparts while retaining significant biological activity, such as antiviral and antioxidant effects. mdpi.com Furthermore, the synthesis of quinic acid amide derivatives has produced compounds with potent and non-toxic inhibitory effects on NF-κB, a key regulator of inflammation. nih.gov

The derivatization of the carboxylic acid on the quinic acid core is also a viable strategy. The synthesis of amide derivatives by coupling amines to this position has been shown to improve antifungal properties against certain plant pathogens. researchgate.net Additionally, creating methyl or ethyl esters at this position, as seen in the synthesis of TGAME, can influence the compound's properties and has been a focus of synthetic efforts. nih.govtandfonline.comresearchgate.net

Table 3: Derivatization Strategies for 5-Galloylquinic Acid and its Analogues

| Strategy | Chemical Modification | Enhanced Bioactivity | Reference |

|---|---|---|---|

| Functionalization of Phenolic Hydroxyls | Addition of positively or negatively charged functional motifs via ether linkages. | Modulated and targeted antibiofilm activity against specific bacterial classes. | biorxiv.orgresearchgate.net |

| Amide Bond Substitution | Replacement of the ester bond between the quinic and galloyl moieties with an amide bond. | Increased chemical stability while retaining antiviral and antioxidant activities. | mdpi.com |

| Carboxylic Acid Derivatization | Formation of amides or esters at the C1 carboxylic acid position of the quinic acid core. | Potent inhibition of NF-κB (amides); improved antifungal properties (amides). | nih.govresearchgate.net |

| Methylation | Isolation of naturally methylated galloylquinic acids. | Demonstrated gastroprotective activity and cytotoxicity against gastric adenocarcinoma cells. | researchgate.net |

Ecological and Industrial Relevance

Role in Plant Physiology and Stress Response

5-Galloylquinic acid and its derivatives are integral to a plant's defense mechanisms, particularly in response to environmental stressors like desiccation (extreme dryness) and UV radiation.

Resurrection plants, which can withstand extreme water loss and revive upon rehydration, provide a remarkable example of the role of galloylquinic acid derivatives in stress tolerance. uct.ac.zaglobalsciencebooks.info In the resurrection plant Myrothamnus flabellifolia, the compound 3,4,5-tri-O-galloylquinic acid accumulates to constitute a significant portion of the leaf's dry weight during desiccation. researchgate.netnih.gov Research suggests this accumulation is crucial for protecting cellular structures.

Studies on Myrothamnus flabellifolia have shown that 3,4,5-tri-O-galloylquinic acid helps protect membranes from the physical damage of drying and from oxidative damage caused by free radicals. nih.govaldryn-media.com In a dehydrated state, this polyphenol is thought to fill the vacuole, providing mechanical stability to the cell. globalsciencebooks.info The ability of these compounds to scavenge reactive oxygen species (ROS) is a key protective function, as water deficit often leads to increased ROS production, which can damage cellular components. uct.ac.zanih.gov

While much of the research has focused on 3,4,5-tri-O-galloylquinic acid, the underlying principle of galloylquinic acids acting as protective agents is relevant. For instance, in the Brazilian resurrection plant Barbacenia purpurea, derivatives of caffeoylquinic acid, which are structurally related to galloylquinic acids, are believed to play a similar protective role against oxidative damage during desiccation. frontiersin.org

The accumulation of these polyphenols is a key metabolic adaptation that allows these plants to survive in harsh, arid environments. aldryn-media.com

Table 1: Role of Galloylquinic Acid Derivatives in Desiccation Tolerance

| Plant Species | Compound | Observed Role |

| Myrothamnus flabellifolia | 3,4,5-tri-O-galloylquinic acid | Protects membranes against desiccation and free radical-induced oxidation. researchgate.netnih.govaldryn-media.com |

| Barbacenia purpurea | Caffeoylquinic acid derivatives | Implicated in protection against oxidative damage during desiccation. frontiersin.org |

Beyond desiccation, galloylquinic acid derivatives are involved in responses to other environmental challenges. For example, in Rhododendron chrysanthum, which grows in high-altitude environments with strong UV-B radiation, the accumulation of phenolic acids, including galloylquinic acid derivatives like 4-o-digalloyl-3,5-di-o-galloylquinic acid, is a significant response to UV-B stress. mdpi.com This suggests a broader role for these compounds in protecting plants against various forms of abiotic stress.

Applications in Agricultural and Food Science

The chemical properties of 5-galloylquinic acid have led to its use as a biochemical marker in the food industry, particularly in tea processing.

In the production of oolong tea, a semi-fermented tea, a baking process is often employed to develop its characteristic flavor and aroma. The intensity of this baking process has a direct impact on the chemical composition and quality of the final product. Research has shown that the relative content of gallic acid to 5-galloylquinic acid can serve as a reliable index for the baking intensity of oolong teas. chemfaces.combiocrick.comtargetmol.com

During the baking of oolong tea, the concentration of 5-galloylquinic acid tends to decrease, especially at higher temperatures (above 110°C), while the concentration of gallic acid increases. researchgate.net This change is more pronounced with increased baking temperature and duration. chemfaces.comtargetmol.com Therefore, the ratio of gallic acid to 5-galloylquinic acid provides a quantitative measure of the extent of baking the tea has undergone. researchgate.netresearchgate.net

This is particularly useful because, unlike some other chemical markers, 5-galloylquinic acid is relatively stable during the fermentation stage of tea processing. researchgate.net This stability makes the subsequent changes during baking more directly attributable to the heat treatment, offering a more accurate index.

Table 2: Changes in 5-Galloylquinic Acid and Gallic Acid during Oolong Tea Baking

| Baking Temperature | Change in 5-Galloylquinic Acid | Change in Gallic Acid | Ratio of Gallic Acid to 5-Galloylquinic Acid |

| Below 100°C | Nearly unaltered or slightly decreased. researchgate.net | Increased. researchgate.net | Increases. chemfaces.comresearchgate.net |

| Above 110°C | Drastically declined. researchgate.net | Subsequently increased. researchgate.net | Subsequently elevated. chemfaces.combiocrick.comtargetmol.com |

5-Galloylquinic acid is also recognized as one of the main scavengers of reactive oxygen species (ROS) in green tea, highlighting its role as an antioxidant in food products. biocrick.commedchemexpress.com

Emerging Research Frontiers and Future Directions

Integration with Multi-Omics Technologies

The exploration of 5-galloylquinic acid is increasingly benefiting from the application of multi-omics technologies, which involve the comprehensive analysis of various biological molecules to provide a holistic understanding of cellular processes. These technologies, including metabolomics, transcriptomics, and proteomics, are pivotal in elucidating the compound's mechanisms of action and identifying its bioactive potential.

Metabolomics, the large-scale study of small molecules or metabolites, has been instrumental in identifying and quantifying 5-galloylquinic acid and its derivatives in various plant extracts. nih.govmdpi.commdpi.com For instance, studies have utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to profile the phenolic content of plants like Myrothamnus flabellifolia and mangoes, revealing the presence and distribution of 5-galloylquinic acid. mdpi.commdpi.com This approach not only confirms the compound's presence but also helps in understanding its metabolic context within the plant. Furthermore, metabolomics-based approaches are being used to correlate the chemical profiles of plant extracts with their biological activities, which can help in identifying the most potent bioactive compounds. nih.gov

Transcriptomics, which focuses on the complete set of RNA transcripts, offers insights into how 5-galloylquinic acid may influence gene expression. nih.gov Research on the resurrection plant Myrothamnus flabellifolia, known to contain 3,4,5-tri-O-galloylquinic acid, has employed transcriptomic analysis to identify genes involved in desiccation tolerance. nih.gov This suggests that the protective effects of galloylquinic acids might be partly mediated through the regulation of specific gene networks. nih.gov Systems biology approaches that integrate multi-omics data can further clarify the molecular pathways affected by phytochemicals like 5-galloylquinic acid. mdpi.com

Proteomics, the study of the entire set of proteins, can reveal changes in protein expression and post-translational modifications in response to 5-galloylquinic acid. While direct proteomic studies on 5-galloylquinic acid are emerging, research on related gallotannins has shown their ability to modulate protein expression related to various cellular processes. smolecule.com The integration of these omics technologies provides a powerful platform to uncover the complex biological effects of 5-galloylquinic acid, from its initial interaction with cells to the resulting downstream functional changes.

Advanced Preclinical Model Investigations

Recent research has utilized advanced preclinical models to investigate the therapeutic potential of 5-galloylquinic acid and its derivatives in various disease contexts. These studies, often employing animal models, provide crucial in vivo data on the compound's efficacy and mechanisms of action.

In the field of oncology, galloylquinic acid derivatives have demonstrated promising anti-cancer and anti-metastatic activities. google.com For example, a combination of gallic acid derivatives, including 5-O-galloylquinic acid, was shown to reduce tumor diameter and weight in a murine model of breast cancer. google.com The study also observed a reduction in metastatic foci in organs of the treated animals. google.com In another study, 5-galloylquinic acid was identified as a potential inhibitor of mutated isocitrate dehydrogenases (IDH1 and IDH2), enzymes implicated in chondrosarcoma. nih.govnih.gov In silico and cell line studies suggested that 5-galloylquinic acid could downregulate genes involved in metastasis and inflammation, and enhance the expression of the tumor suppressor gene TP53. nih.govnih.gov

The gastroprotective effects of galloylquinic acids have also been explored in preclinical models. Research on Copaifera langsdorffii leaf extracts, which contain galloylquinic acid derivatives, has demonstrated gastroprotective activity against ethanol-HCl induced ulcers in mice. researchgate.net

Furthermore, the potential of galloylquinic acids in managing kidney stones has been investigated. The synthesized plant metabolite 3,4,5-tri-O-galloylquinic acid methyl ester was shown to inhibit the growth of calcium oxalate (B1200264) crystals in a Drosophila melanogaster model. acs.org

In the context of infectious diseases, galloylquinic acid compounds from Copaifera lucens have shown potent antifungal activity against vaginal candidiasis in a murine model. asm.orgnih.gov These compounds were found to disrupt the fungal membrane, reduce virulence factors, and induce apoptosis in Candida albicans. asm.orgnih.gov

These preclinical investigations highlight the diverse therapeutic potential of 5-galloylquinic acid and its derivatives, providing a strong basis for further research and development.

Challenges in Compound Characterization and Standardization

Despite the growing interest in 5-galloylquinic acid and its derivatives, significant challenges remain in their characterization and standardization. These challenges stem from the compound's structural complexity, the presence of numerous isomers, and its instability under certain conditions.

One of the primary analytical challenges is the differentiation of various galloylquinic acid isomers. mdpi.com For example, 3-, 4-, and 5-galloylquinic acids have the same molecular weight, making their distinction difficult without sophisticated analytical techniques like tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com The fragmentation patterns in mass spectrometry can help in identifying the position of the galloyl group on the quinic acid core. mdpi.com

The inherent instability of chlorogenic acids, the class of compounds to which galloylquinic acids belong, presents another challenge. d-nb.info These compounds can easily degrade or transform, particularly when exposed to high temperatures, which can affect the accuracy of quantification and bioactivity studies. d-nb.info Therefore, extraction and analysis methods need to be carefully optimized to preserve the integrity of the compounds. d-nb.info

Furthermore, the lack of commercially available, high-purity reference standards for all galloylquinic acid derivatives hinders accurate quantification and quality control of plant extracts and derived products. d-nb.infosigmaaldrich.com While standards for some compounds like gallic acid and quinic acid are available, the complex esters are often not. sigmaaldrich.comoiv.int This makes the standardization of herbal products containing these compounds particularly difficult, which is a crucial step for ensuring their consistent quality and efficacy. researchgate.net

The development of robust and validated analytical methods is essential to overcome these challenges. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors are the most common techniques used for the analysis of these compounds. nih.govoiv.int However, establishing standardized protocols that can be widely adopted is still a work in progress.

Potential for Novel Therapeutic and Industrial Applications

The diverse biological activities of 5-galloylquinic acid and its derivatives suggest a wide range of potential therapeutic and industrial applications.

Therapeutic Applications:

Anticancer Agents: Research has highlighted the potential of galloylquinic acids as anticancer agents, with studies showing their ability to inhibit tumor growth and metastasis in preclinical models. google.com Their mechanism of action appears to involve the induction of apoptosis and the modulation of key signaling pathways. google.com

Antifungal and Antimicrobial Therapies: The potent antifungal activity of galloylquinic acids against pathogens like Candida albicans suggests their potential use in developing new treatments for fungal infections. asm.orgnih.gov They also exhibit broader antimicrobial properties. ontosight.ai

Gastroprotective Agents: The demonstrated gastroprotective effects of galloylquinic acids could lead to the development of new therapies for gastric ulcers and related conditions. researchgate.net

Kidney Stone Prevention: The ability of some galloylquinic acid derivatives to inhibit the formation and growth of calcium oxalate crystals points to their potential as a preventative measure for kidney stones. acs.org

Antiviral Agents: Some galloylquinic acids have shown anti-HIV activity and the ability to inhibit DNA polymerase, indicating their potential as antiviral drug candidates. smolecule.com

Antidiabetic Properties: Certain galloylquinic acid derivatives have been suggested as potential sources of antidiabetic drugs. nih.gov

Industrial Applications:

Food Industry: The antioxidant properties of 5-galloylquinic acid make it a candidate for use as a natural preservative in food products, helping to prevent spoilage and extend shelf life. smolecule.com

Cosmetics: Due to its ability to scavenge free radicals, 5-galloylquinic acid and its derivatives are being explored as ingredients in skincare formulations to protect the skin from oxidative stress. smolecule.com

Biotechnology: The compound and its derivatives can be used as research tools to study various biological processes, including reactive oxygen species (ROS) scavenging and enzyme inhibition. abmole.comchemondis.comglpbio.commedchemexpress.com

The continued research into the synthesis, biological activity, and formulation of 5-galloylquinic acid and its related compounds is likely to unlock even more therapeutic and industrial applications in the future.

Q & A

Q. What experimental methods are recommended for extracting and quantifying 5-Galloylquinic acid from plant sources?

- Methodological Answer : Extraction typically involves polar solvents (e.g., 70% ethanol) under reflux, followed by purification using mesoporous zirconium phosphate (m-ZrP) for selective adsorption. Quantification employs HPLC-ESI-QTOFMS with retention time (5.5 min) and [M-H]⁻ ions (m/z 343.3) as identifiers . For reproducibility, ensure consistent extraction conditions (e.g., solvent concentration, adsorption/desorption time) and validate results using product ion spectra (e.g., 191.2; 169.1) .

Q. How is 5-Galloylquinic acid structurally characterized in complex matrices?

- Methodological Answer : Structural confirmation requires tandem mass spectrometry (LC-MSⁿ) and NMR spectroscopy. Key diagnostic ions include m/z 343.3 ([M-H]⁻) and fragmentation patterns (e.g., loss of galloyl groups). For positional isomer differentiation (e.g., 3-, 4-, or 5-galloylquinic acid), compare retention times and UV spectra (λmax = 333 nm for 5-Galloylquinic acid) . Reference libraries (e.g., tara tannin or green tea profiles) aid in distinguishing isomers .

Advanced Research Questions

Q. What analytical challenges arise in differentiating 5-Galloylquinic acid from its positional isomers, and how can they be resolved?

- Methodological Answer : Positional isomers (e.g., 3-, 4-, and 5-Galloylquinic acid) share similar masses but differ in fragmentation patterns and chromatographic behavior. Use LC-MS⁸ to resolve co-eluting isomers by tracking unique product ions (e.g., m/z 169.1 for 5-Galloylquinic acid) . Advanced NMR techniques (e.g., 2D-COSY) can map galloyl substitution patterns on the quinic acid core . Cross-validate findings with synthetic standards or isolated natural analogs .

Q. How do experimental conditions influence the stability and bioactivity of 5-Galloylquinic acid in vitro?

- Methodological Answer : Stability is pH- and temperature-dependent. For bioactivity studies, use buffered solutions (pH 5–7) and avoid prolonged exposure to light or high temperatures (>40°C) to prevent degradation . Antioxidant assays (e.g., DPPH or ROS scavenging) should control for interference from co-extracted compounds (e.g., epigallocatechin gallate in green tea) via selective adsorption or HPLC fractionation .

Q. What contradictions exist in reported bioactivity data for 5-Galloylquinic acid, and how can they be addressed methodologically?

- Methodological Answer : Discrepancies in antioxidant or antileishmanial activity often stem from impurity levels (e.g., residual EGCG in green tea extracts) or isomer misidentification. Ensure ≥92% HPLC purity via m-ZrP separation and validate isomer identity with LC-MSⁿ . Use cell-based assays with standardized protocols (e.g., fixed exposure times, controlled ROS levels) to minimize variability .

Methodological Considerations

- Reproducibility : Document extraction solvents, column types (e.g., m-ZrP vs. silica), and MS parameters (e.g., collision energy) to enable replication .

- Data Interpretation : Address co-elution issues in LC-MS by integrating orthogonal techniques (e.g., ion mobility spectrometry) .

- Ethical Compliance : Source plant materials ethically (e.g., CITES compliance for rare species) and disclose conflicts of interest in bioactivity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.